Dextrorphan is derived from dextromethorphan through metabolic processes in the liver. The compound can be classified as an opioid derivative, specifically belonging to the morphinan class of compounds. Its chemical structure includes a phenolic hydroxyl group, which contributes to its pharmacological activity.
Dextrorphan can be synthesized through various methods, often involving the demethylation of dextromethorphan. One common approach involves using hydrobromic acid to facilitate the removal of the methyl group from dextromethorphan at elevated temperatures. For instance, one synthesis pathway utilizes a reaction with hydrobromic acid at 110 °C, followed by extraction and purification steps that yield dextrorphan hydrochloride .
Another method described in patents involves ring-closure reactions and chiral reductions to achieve the desired stereochemistry, emphasizing the importance of controlling reaction conditions to optimize yield and purity .
The molecular formula of dextrorphan is C18H25NO, with a molecular weight of approximately 275.4 g/mol. Its structural representation includes a phenolic group attached to a morphinan backbone, which is critical for its interaction with opioid receptors. The stereochemistry is significant as dextrorphan exists in multiple enantiomeric forms, with the dextrorotatory form being biologically active.
Dextrorphan participates in various chemical reactions typical of phenolic compounds. It can undergo oxidation and conjugation reactions, which are essential for its metabolism in biological systems. For example, dextrorphan can be glucuronidated or sulfated, enhancing its solubility for excretion .
Additionally, dextrorphan's interaction with neurotransmitter systems suggests potential pathways for receptor-mediated actions that may lead to downstream signaling effects.
Dextrorphan acts primarily as an antagonist at the N-methyl-D-aspartate receptor, inhibiting excitatory neurotransmission associated with pain and neurotoxicity. This action is believed to contribute to its analgesic effects. Furthermore, it has been shown to interact with sigma receptors, which may mediate some of its psychoactive properties .
The pharmacokinetics of dextrorphan indicate that it can cross the blood-brain barrier, allowing it to exert central nervous system effects. Studies have demonstrated that dextrorphan can modulate glutamate release and has potential implications in treating conditions like neuropathic pain and depression.
Dextrorphan has several applications in scientific research:
Dextrorphan ((+)-3-hydroxy-17-methylmorphinan) is the principal O-demethylated metabolite of dextromethorphan, with the molecular formula C₁₇H₂₃NO and a molar mass of 257.38 g/mol. Its core structure consists of a morphinan skeleton with a stereospecific (+)-orientation at the C9, C13, and C14 chiral centers, conferring distinct pharmacological properties compared to its enantiomer, levorphanol [1] [4]. The molecule’s absolute configuration was established via X-ray crystallography and electronic circular dichroism (ECD) studies, confirming the 9α,13α,14α stereochemistry [2] [6].
Dextrorphan exhibits high affinity for the N-methyl-D-aspartate (NMDA) receptor (Ki = 486–906 nM) and sigma-1 receptors (Ki = 118–481 nM), but negligible interaction with opioid receptors (μ-opioid Ki > 420 nM) [4]. Its metabolism involves CYP2D6-mediated oxidation, forming the inactive metabolite 3-hydroxymorphinan, followed by glucuronidation [3] [6].
Table 1: Receptor Binding Affinities of Dextrorphan
Target | Ki (nM) | Species |
---|---|---|
NMDA Receptor (MK-801 site) | 486–906 | Rat |
Sigma-1 Receptor | 118–481 | Rat |
μ-Opioid Receptor | 420 | Rat |
Serotonin Transporter (SERT) | 401–484 | Rat |
α3β4 Nicotinic Receptor | 1,300* (IC50) | Rat |
*IC50 value from electrophysiology studies [7].
Dextrorphan is a white crystalline solid with limited water solubility (1.5 g/100 mL at 25°C) but high solubility in organic solvents like chloroform and ethanol [8]. Its hydrobromide salt (dextrorphan HBr) enhances aqueous solubility for experimental use. The molecule shows pH-dependent stability, degrading under alkaline conditions via demethylation or oxidation [6] [8].
Crystallographic analyses reveal a rigid phenanthrene core with a basic tertiary amine (pKa ~9.2) and a phenolic hydroxyl group (pKa ~10.1). The hydroxyl group facilitates hydrogen bonding with serine residues in the NMDA receptor lumen, contributing to its antagonistic activity [4] [7]. Its logP value of ~3.5 indicates moderate lipophilicity, enabling blood-brain barrier penetration [6].
Table 2: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Weight | 257.38 g/mol |
Melting Point | 185–187°C (hydrobromide salt) |
logP | 3.5 |
pKa (amine) | 9.2 |
pKa (phenol) | 10.1 |
Solubility (Water) | 1.5 g/100 mL |
Dextrorphan vs. Dextromethorphan
Dextrorphan and dextromethorphan (DXM) share identical stereochemistry but differ by a single functional group: dextrorphan has a phenolic hydroxyl, whereas DXM has a methoxy group at C3. This change drastically alters receptor selectivity:
Dextrorphan vs. Levorphanol
Though enantiomeric to levorphanol, dextrorphan lacks significant opioid activity due to stereoselective receptor discrimination:
α3β4 Nicotinic Receptor Interactions
Dextrorphan and DXM both inhibit α3β4 nicotinic receptors (IC50 = 1–30 µM), but N-alkylated dextrorphan derivatives show enhanced potency due to hydrophobic interactions within the receptor’s luminal domain [7].
Table 3: Pharmacological Comparison of Morphinan Analogues
Property | Dextrorphan | Dextromethorphan | Levorphanol |
---|---|---|---|
NMDA Ki (nM) | 486–906 | >1,000 | 100–300 |
μ-Opioid Ki (nM) | >420 | >1,000 | <10 |
SERT Ki (nM) | 401–484 | 40–100 | >1,000 |
Metabolic Pathway | Glucuronidation | CYP2D6 O-demethylation | Glucuronidation |
Key Activity | NMDA antagonism | Sigma-1 agonism | Opioid agonism |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: